molecular formula C12H13NO3 B14212506 (2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate CAS No. 791589-36-1

(2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate

Cat. No.: B14212506
CAS No.: 791589-36-1
M. Wt: 219.24 g/mol
InChI Key: ILNUPQKUNXVNNV-LLVKDONJSA-N
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Description

(2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate is an organic compound with a complex structure that includes an amino group, a ketone group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine, followed by oxidation and esterification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl acetate
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl acetate

Uniqueness

(2R)-1-Amino-1-oxo-4-phenylbut-3-en-2-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

791589-36-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

[(2R)-1-amino-1-oxo-4-phenylbut-3-en-2-yl] acetate

InChI

InChI=1S/C12H13NO3/c1-9(14)16-11(12(13)15)8-7-10-5-3-2-4-6-10/h2-8,11H,1H3,(H2,13,15)/t11-/m1/s1

InChI Key

ILNUPQKUNXVNNV-LLVKDONJSA-N

Isomeric SMILES

CC(=O)O[C@H](C=CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)OC(C=CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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